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Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key

target for the development of universal influenza vaccines that can elicit broad, cross-protective

immunity against various influenza strains.[1][2] Within the nucleoprotein, the peptide spanning

amino acids 383-391, with the sequence SRYWAIRTR, has been identified as an

immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing

the HLA-B*2705 allele.[3][4][5][6] This peptide is crucial for inducing robust CD8+ T-cell

responses, which are vital for clearing virus-infected cells.[4][7] Understanding the application

of the NP (383-391) peptide is essential for researchers developing T-cell-based influenza

vaccines. These application notes provide an overview of its use, quantitative data from

relevant studies, and detailed experimental protocols.

Data Presentation
The following tables summarize quantitative data from studies investigating the immunogenicity

and recognition of the Influenza NP (383-391) peptide.

Table 1: In Vitro T-Cell Responses to NP (383-391) Peptide
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Assay Type Cell Type Stimulant Result Reference

Intracellular IFN-

γ Staining

PBMC from HLA-

B2705+ donors

Influenza A virus

(with NP 383-

391)

Increased

proportion of

virus-specific

CD8+ IFN-γ+ T

cells

[3][4]

Intracellular IFN-

γ Staining

PBMC from HLA-

B2705+ donors

Influenza A virus

(mutated NP

383-391)

Lower proportion

of virus-specific

CD8+ T cells

[3][4]

ELISPOT
PBMC from

healthy adults

Conserved NP

(383-391)

peptide

Stimulation of

IFN-γ producing

cells

[8]

Cytotoxicity

Assay

CD8+ T-cell line

specific to NP

(383-391)

Target cells

pulsed with

Trivalent

Inactivated

Vaccine (TIV)

≥20% specific

lysis
[9]

Table 2: CTL Recognition and Lysis of Target Cells
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Effector Cells Target Cells Peptide/Virus
Specific Lysis
(%)

Reference

NP/B27 CTL

clone

HLA-B*2705+

BLCL

SRYWAIRTR

peptide
High [5]

NP/B27 CTL

clone

Target cells

infected with

influenza virus

A/NL/94-384R

(contains original

epitope)

N/A High [4]

NP/B27 CTL

clone

Target cells

infected with

influenza virus

A/NL/94-384G

(contains

mutated epitope)

N/A No recognition [4]

Flu 383-391-

specific CTL

lines

HLA-B27-

restricted cells

transduced with

TAT-NpFlu

N/A Significant lysis [10]

CD8+ T-cell line

1-1

Autologous

target cells

infected with TIV

Vaccine 1

N/A ~17% [11]

CD8+ T-cell line

1-1

Autologous

target cells

infected with TIV

Vaccine 3

N/A ~1.2% [11]

Experimental Protocols
Detailed methodologies for key experiments involving the Influenza NP (383-391) peptide are

provided below.
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Protocol 1: In Vitro Stimulation of Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol describes the stimulation of PBMCs with the NP (383-391) peptide to expand

peptide-specific T cells for subsequent analysis.

Materials:

Ficoll-Paque

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-

streptomycin, and 2-mercaptoethanol

Influenza NP (383-391) peptide (SRYWAIRTR)

Recombinant human IL-2

PBMCs isolated from HLA-B*2705 positive donors

Procedure:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Wash the isolated PBMCs twice with RPMI 1640 medium.

Resuspend the cells to a final concentration of 2 x 10^6 cells/mL in complete RPMI 1640

medium.

Add the NP (383-391) peptide to the cell suspension at a final concentration of 1-10 µg/mL.

Incubate the cells at 37°C in a 5% CO2 incubator.

On day 3, add recombinant human IL-2 to a final concentration of 20 U/mL.

Continue to culture the cells for 10-14 days, adding fresh medium with IL-2 every 3-4 days.

After the culture period, the expanded T cells can be used in various functional assays such

as ELISPOT or cytotoxicity assays.[8]
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Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity
Assay
This assay measures the ability of CTLs to lyse target cells presenting the NP (383-391)

peptide.

Materials:

Effector cells (e.g., NP 383-391 specific CTL clone)

Target cells (e.g., HLA-B*2705-positive B-lymphoblastoid cell lines - BLCLs)

Influenza NP (383-391) peptide

Sodium Chromate (⁵¹Cr)

Complete RPMI 1640 medium

96-well U-bottom plates

Gamma counter

Procedure:

Target Cell Labeling:

Resuspend 1 x 10^6 target cells in 100 µL of medium.

Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

Wash the labeled target cells three times with medium to remove excess ⁵¹Cr.

Resuspend the cells to 1 x 10^5 cells/mL.

Peptide Pulsing:

Incubate the labeled target cells with the NP (383-391) peptide (final concentration 1-10

µM) for 1 hour at 37°C.[12]
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Assay Setup:

Plate 1 x 10^4 labeled and peptide-pulsed target cells per well in a 96-well U-bottom plate.

Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

For spontaneous release, add medium only to target cells.

For maximum release, add 5% Triton X-100 to target cells.

Incubation and Measurement:

Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C.[13]

After incubation, centrifuge the plate again and collect 100 µL of supernatant from each

well.

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma

counter.

Calculation of Specific Lysis:

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum

release - Spontaneous release)] x 100.

Protocol 3: Intracellular Cytokine Staining for IFN-γ
This protocol is used to identify and quantify NP (383-391) specific T cells based on their

production of IFN-γ upon stimulation.

Materials:

Stimulated PBMCs or expanded T cells

Brefeldin A or Monensin (protein transport inhibitors)

Anti-CD3 and Anti-CD8 antibodies (fluorochrome-conjugated)

Fixation/Permeabilization solution
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Anti-IFN-γ antibody (fluorochrome-conjugated)

Flow cytometer

Procedure:

Restimulation:

Restimulate 1-2 x 10^6 PBMCs or T cells with autologous B-LCLs infected with influenza

virus or pulsed with the NP (383-391) peptide for 5-6 hours.[4]

Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4-5 hours of incubation to

allow for intracellular cytokine accumulation.

Surface Staining:

Wash the cells and stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies

for 30 minutes at 4°C.

Fixation and Permeabilization:

Wash the cells to remove unbound antibodies.

Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at

4°C.

Intracellular Staining:

Wash the cells with permeabilization buffer.

Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C

in the dark.

Flow Cytometry Analysis:

Wash the cells and resuspend in FACS buffer.

Acquire the samples on a flow cytometer.
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Analyze the data by gating on the CD3+CD8+ T-cell population and quantifying the

percentage of IFN-γ positive cells.[4]

Visualization of Pathways and Workflows
The following diagrams illustrate key processes in the application of the Influenza NP (383-391)

peptide in vaccine research.
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Caption: CTL recognition of the influenza NP (383-391) epitope presented by HLA-B*2705 on

an infected cell.
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Caption: A typical experimental workflow for evaluating the cytotoxic T-lymphocyte response to

the NP (383-391) peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2424107#application-of-influenza-np-383-391-
peptide-in-influenza-vaccine-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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